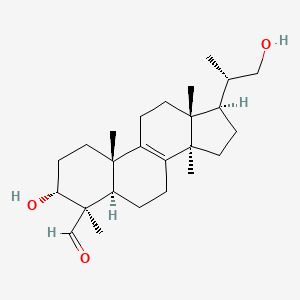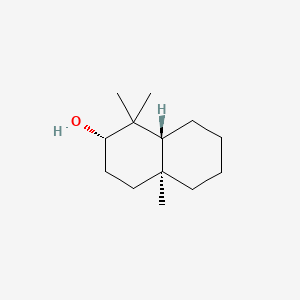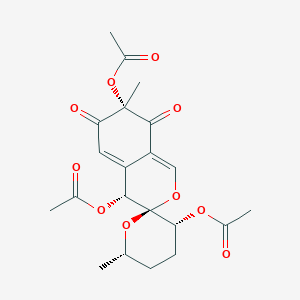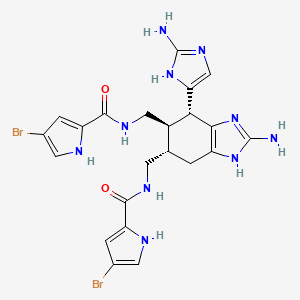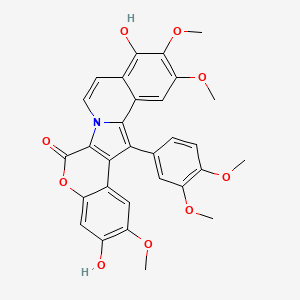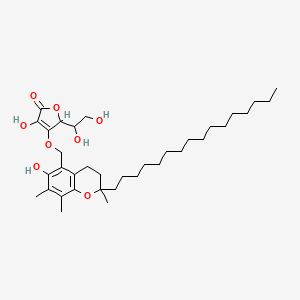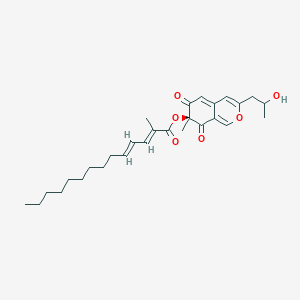
Rubiginosin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubiginosin C is a natural product found in Hypoxylon rubiginosum with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structure Elucidation
In a study by (Quang et al., 2004), rubiginosin C was isolated from the fruit bodies of the xylariaceus ascomycete Hypoxylon rubiginosum. This study provided detailed insights into the chemical structure of rubiginosin C, which is crucial for understanding its properties and potential applications.
Biomimetic Synthesis
(Burchill et al., 2020) achieved the total synthesis of rubiginosin A and G, related to rubiginosin C, using a bioinspired cascade approach. This synthetic methodology could be relevant for the synthesis of rubiginosin C, opening avenues for its availability in larger quantities for research and potential applications.
Nitric Oxide Production Inhibition
A study by (Quang et al., 2006) demonstrated that rubiginosin A, closely related to rubiginosin C, showed potential inhibitory activity on nitric oxide production in RAW 264.7 cells. This suggests that rubiginosin C might also possess similar biological activities, potentially useful in medical research focusing on inflammation and immune responses.
Eigenschaften
Produktname |
Rubiginosin C |
|---|---|
Molekularformel |
C28H38O6 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
[(7S)-3-(2-hydroxypropyl)-7-methyl-6,8-dioxoisochromen-7-yl] (2E,4E)-2-methyltetradeca-2,4-dienoate |
InChI |
InChI=1S/C28H38O6/c1-5-6-7-8-9-10-11-12-13-14-15-20(2)27(32)34-28(4)25(30)18-22-17-23(16-21(3)29)33-19-24(22)26(28)31/h13-15,17-19,21,29H,5-12,16H2,1-4H3/b14-13+,20-15+/t21?,28-/m0/s1 |
InChI-Schlüssel |
TYZWBYXLNZVGMK-CTMKRBNKSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C(\C)/C(=O)O[C@]1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C |
Kanonische SMILES |
CCCCCCCCCC=CC=C(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C |
Synonyme |
(7S)-7,8-dihydro-3-(2-hydroxy-1-propyl)-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl-2-methyl-2,4-tetradecadienoate rubiginosin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



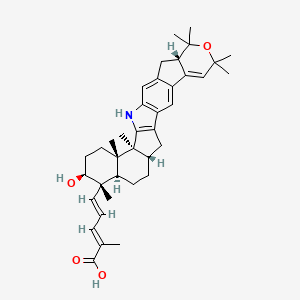
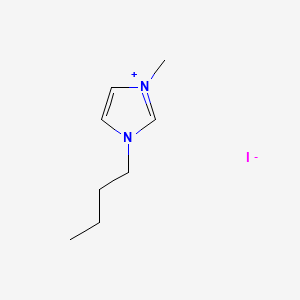
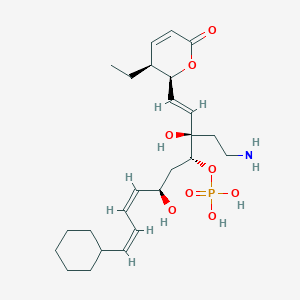
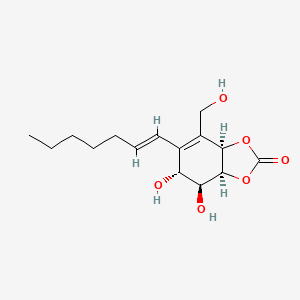
![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)

